Product packaging for Trihydroxy boroxine(Cat. No.:CAS No. 13460-51-0)

Trihydroxy boroxine

Cat. No.: B076129
CAS No.: 13460-51-0
M. Wt: 131.5 g/mol
InChI Key: AIUDKCYIGXXGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trihydroxy boroxine is a significant cyclic boroxine compound that serves as a versatile and crucial precursor in advanced materials research and development. Its structure, consisting of a six-membered B3O3 ring with hydroxyl functional groups, makes it an ideal building block for synthesizing novel boron-containing polymers, ceramics, and coordination complexes. A primary research application is its use as a molecular precursor for boron nitride (BN) and boron oxide (B2O3) materials through controlled pyrolysis and sol-gel processes, enabling the fabrication of high-temperature ceramics and protective coatings with exceptional thermal stability and hardness. Furthermore, researchers utilize this compound in the development of boron-modified epoxy resins and other polymers, where it acts as a cross-linking agent, significantly enhancing the thermal and mechanical properties of the resulting polymeric materials. Its mechanism of action in these contexts often involves condensation reactions, where its hydroxyl groups react with complementary functional groups (e.g., epoxides, amines, or other hydroxyls) to form robust covalent networks. The compound also finds utility as a model system for studying the hydrolysis and condensation kinetics of borates, providing fundamental insights into sol-gel chemistry. As a readily hydrolysable boron source, it is valuable in spectroscopic and analytical studies for boron tracing and quantification. This product is intended for laboratory research purposes only and is a key reagent for scientists exploring the frontiers of inorganic polymer chemistry, ceramic science, and novel material synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula B3H3O6 B076129 Trihydroxy boroxine CAS No. 13460-51-0

Properties

CAS No.

13460-51-0

Molecular Formula

B3H3O6

Molecular Weight

131.5 g/mol

IUPAC Name

2,4,6-trihydroxy-1,3,5,2,4,6-trioxatriborinane

InChI

InChI=1S/B3H3O6/c4-1-7-2(5)9-3(6)8-1/h4-6H

InChI Key

AIUDKCYIGXXGIL-UHFFFAOYSA-N

SMILES

B1(OB(OB(O1)O)O)O

Canonical SMILES

B1(OB(OB(O1)O)O)O

Other CAS No.

13460-51-0

Pictograms

Health Hazard

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of Trihydroxy Boroxine

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the characteristic structural motifs of molecules. mt.commjcce.org.mk

The identification of the boroxine (B1236090) ring in trihydroxy boroxine is readily achieved through IR and Raman spectroscopy. mt.com The spectra are characterized by a "fingerprint" region that contains well-defined intramolecular vibrations highly specific to the bonding of the atoms. mt.com While both techniques probe the vibrational modes of a molecule, they are governed by different selection rules and can provide complementary information. mt.comoatext.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. mt.comresearchgate.net The sharpness of Raman peaks can often help distinguish between different vibrational modes that may not be resolved in IR spectra. researchgate.net

The vibrational spectra of this compound are dominated by characteristic stretching and bending modes. williams.edu Asymmetric stretching vibrations generally appear at higher frequencies than their symmetric counterparts, and stretching vibrations occur at higher frequencies than bending vibrations. williams.edu

Key vibrational modes for this compound include:

B-O-B Stretching: The boroxine ring exhibits characteristic B-O-B stretching vibrations. These modes are fundamental to confirming the cyclic structure of the molecule.

O-H Vibrations: The hydroxyl (-OH) groups attached to the boron atoms give rise to distinct O-H stretching and bending vibrations. researchgate.netresearchgate.net The position of the O-H stretching band is sensitive to hydrogen bonding. oatext.comresearchgate.net In systems with hydrogen-bonded chains, the O-H stretching vibrations can be coupled. researchgate.net The stretching and bending modes of the O-H group are typically observed as broad bands in the IR spectrum. researchgate.net

The analysis of these vibrational modes provides a detailed picture of the molecular structure and intermolecular interactions of this compound. copernicus.org

Infrared (IR) and Raman Spectroscopy for Boroxine Ring Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic and inorganic compounds in solution. mdpi.comnih.gov

NMR spectroscopy, including 1H, 13C, and other nuclei, provides critical information for determining the structure of complex molecules. ipb.pt For this compound, NMR data would confirm the connectivity of atoms and provide insights into the molecule's conformation in solution. ic.ac.uk The chemical shifts observed in an NMR spectrum are sensitive to the electronic environment of each nucleus, allowing for the differentiation of atoms in different parts of the molecule. ic.ac.uk Advanced 2D NMR techniques can establish correlations between different nuclei, which is essential for piecing together the complete molecular structure. ipb.pt Conformational analysis, which studies the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, can also be performed using NMR by analyzing parameters like nuclear Overhauser effects (NOEs) and coupling constants. ic.ac.uk

X-ray Absorption Spectroscopy (XAS) and Photoelectron Spectroscopy (XPS)

X-ray based spectroscopic techniques are powerful probes of the electronic structure of materials, providing element-specific information about unoccupied and occupied electronic states. rsc.orgwikipedia.orgnih.gov

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a highly sensitive technique for probing the local electronic structure of a specific element within a material. wikipedia.orgaps.org The B K-edge NEXAFS spectrum of this compound provides information about the unoccupied electronic states of the boron atoms. nih.govnih.govresearchgate.net

In a study comparing theoretical calculations with experimental data, good agreement was found between the measured and calculated B K-edge NEXAFS spectra for this compound as a model system. nih.govnih.govresearchgate.net The spectrum is characterized by transitions from the boron 1s core level to unoccupied molecular orbitals. researchgate.net Specifically, the prominent peaks in the NEXAFS spectrum correspond to transitions into π* and σ* anti-bonding orbitals. researchgate.net The analysis of the B K-edge NEXAFS spectrum of this compound has been instrumental in understanding the electronic properties of more complex boroxine-based two-dimensional networks. nih.govnih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is another surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. aps.orglibretexts.org An XPS spectrum of this compound would provide information on the binding energies of the core-level electrons of boron, oxygen, and hydrogen, further characterizing its electronic structure. researchgate.netaps.org

Distinction Between Boron Coordination Environments (sp², sp³)

The coordination environment of boron atoms in boroxine derivatives, including this compound, can be effectively distinguished using various spectroscopic techniques. The hybridization of boron, whether trigonal planar (sp²) or tetrahedral (sp³), significantly influences the spectroscopic output.

¹¹B NMR spectroscopy is a powerful tool for this purpose. A change in the coordination number of boron from three (sp²) to four (sp³) results in a significant upfield shift in the ¹¹B NMR chemical shift. aiinmr.comnsf.gov This is due to the increased shielding of the boron nucleus in the tetrahedral environment. nsf.gov For instance, the reaction of a 3-coordinate boronic acid to a 4-coordinate boronate ester can be readily monitored by this upfield shift. aiinmr.comnsf.gov While ¹¹B NMR is effective, both stable isotopes of boron, ¹⁰B and ¹¹B, are quadrupolar, which often results in broad NMR signals. blogspot.com However, ¹¹B is generally preferred for NMR studies due to its higher sensitivity and better resolution. blogspot.com

Infrared (IR) spectroscopy also offers insights into boron coordination. The asymmetric stretching modes of trigonal and tetrahedral boron species appear at different frequencies. usda.gov Specifically, in studies of boron adsorption on mineral surfaces, strong trigonal B and weak tetrahedral B bands of the asymmetric stretching mode were observed. usda.gov

Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy at the boron K-edge (around 192–210 eV) can differentiate between sp² and sp³ boron coordination. S-polarized spectra are used to identify in-plane σ* resonances, while p-polarization helps detect out-of-plane π* interactions, which are characteristic of the sp² hybridized state.

The formation of adducts can induce a change in the boron hybridization from sp² to sp³. In the crystal structure of a triphenylboroxine adduct, one boron atom adopts a tetrahedral geometry (sp³ hybridization) due to the formation of a B-N dative bond, while the other two boron atoms remain in a trigonal planar geometry (sp²). academicjournals.org This change in geometry is also reflected in the bond lengths, with the bonds associated with the sp³ boron being longer than those of the sp² borons. academicjournals.org

Boron 1s Binding Energy Shifts and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical state of a sample. For this compound, the binding energy of the Boron 1s (B 1s) core level is a key indicator of its oxidation state and bonding environment.

The B 1s binding energy is sensitive to the chemical environment of the boron atom. Generally, an increase in the oxidation state of an element leads to an increase in the core electron binding energy. carleton.edu In boron compounds, the B 1s binding energy for B–O bonds is observed around 192 eV, which helps to confirm the oxidation state and hybridization. For β-rhombohedral boron, the B 1s core level has a binding energy of 187.2 eV relative to the valence-band maximum. uwo.ca In contrast, for bulk B₂O₃, the B 1s core level is found at a higher binding energy of 193.6 eV. uwo.ca

Studies on the surface oxidation of hexagonal boron nitride (h-BN) have shown that the formation of B–O bonds leads to the evolution of the main B 1s peak at 190.6 eV into multiple peaks at higher binding energies. aip.org This shift is attributed to oxygen impurities occupying nitrogen sites. aip.org Similarly, in non-stoichiometric niobium diboride (NbB₂₊ₓ), a positive chemical shift in the B 1s core level was observed with increasing boron content. arxiv.org

The electronegativity of the atoms bonded to boron also influences the B 1s binding energy. Since oxygen is more electronegative than boron, it is expected that the formation of B-O bonds will lead to a higher binding energy for the B 1s electron. This is consistent with the general principle that the binding energy of a central atom increases as the electronegativity of the attached groups increases. carleton.edu

In Situ Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) for Mechanistic Probing

Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) is a powerful technique that allows for the in-situ investigation of chemical reactions at surfaces under pressures higher than those used in conventional XPS. nffa.eursc.orgenergy.gov This capability is crucial for studying the dynamic processes involved in the formation and dissolution of boroxine-based frameworks, which often occur in the presence of gases like water vapor. nffa.eursc.org

NAP-XPS has been successfully employed to study the reversible formation of a two-dimensional boroxine framework on a gold surface. rsc.orgrsc.org By controlling the sample temperature and water partial pressure in the reaction chamber, the equilibrium between the condensation of boronic acid monomers to form the boroxine framework and the hydrolysis of the framework back to the monomers can be monitored in real-time. rsc.org

In one study, the polymerization and hydrolysis of an atomically thin boroxine (B₃O₃) framework were investigated. rsc.org The evolution of the surface species was tracked by monitoring the B 1s and O 1s XP spectra. rsc.orgresearchgate.net At a temperature of 393 K, a water partial pressure of approximately 0.5 mbar was required to shift the equilibrium towards the hydrolysis of the boroxine network. rsc.org At a lower temperature of 300 K, hydrolysis was observed at a much lower water partial pressure of 7 × 10⁻³ mbar. rsc.org

These in-situ NAP-XPS studies provide valuable insights into the pressure-temperature parameter space that governs the thermodynamically controlled growth of crystalline boroxine-based covalent organic frameworks (COFs). rsc.orgrsc.orgresearchgate.net The ability to identify the conditions where the rates of the condensation and hydrolysis reactions are balanced is key to achieving high crystallinity in these materials. rsc.orgrsc.org

Crystallographic Analysis

Single-Crystal X-ray Diffraction of this compound

While a specific single-crystal X-ray diffraction study for pure this compound (B₃H₃O₆) was not found in the provided search results, extensive crystallographic analyses have been conducted on its derivatives, particularly boroxine adducts and substituted triphenylboroxines. These studies provide significant insights into the fundamental structure of the boroxine ring.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. For boroxine derivatives, this technique has confirmed the near-planar and hexagonal structure of the central B₃O₃ ring, with bond angles close to 120°. clockss.org The crystal structure of triphenylboroxine, for example, has been shown to be virtually flat. wiley-vch.de

Crystallographic data for various boroxine adducts have been deposited in the Cambridge Crystallographic Data Centre (CCDC) and are accessible for further study. academicjournals.orgcas.cz The data collection for these structures is typically performed on diffractometers using graphite-monochromated MoKα radiation. academicjournals.org The collected data are then processed to solve and refine the crystal structure, often using program packages like SHELXTL. academicjournals.org

In a study of new boroxine adducts, single-crystal X-ray diffraction revealed that pyrazole-based ligands bond to the boroxine molecule through a B-N dative bond. academicjournals.org This coordination changes the geometry of the involved boron atom from trigonal planar to tetrahedral. academicjournals.org

Structural Parameters and Hydrogen Bonding Networks in Boroxine Adducts

The structural parameters, including bond lengths and angles, of boroxine adducts have been precisely determined through single-crystal X-ray diffraction. These studies reveal the influence of adduct formation and substituent groups on the geometry of the boroxine ring.

In boroxine adducts where a nitrogen-containing ligand coordinates to a boron atom, the B-N bond formation leads to a change in the hybridization of that boron atom from sp² to sp³. academicjournals.org This results in a noticeable elongation of the B-O and B-C bonds associated with the now four-coordinate boron atom compared to the other three-coordinate boron atoms in the ring. academicjournals.orgacademicjournals.org For example, in one adduct, the B-O bond lengths involving the sp³-hybridized boron were 1.468(20) Å and 1.456(23) Å, while those for the sp²-hybridized borons ranged from 1.347(22) to 1.399(21) Å. academicjournals.org

Hydrogen bonding plays a crucial role in the solid-state assembly of boroxine derivatives, forming extended supramolecular networks. researchgate.netdergipark.org.tr In the crystal structure of phenylboronic acid, which can be considered a precursor to a phenyl-substituted boroxine, molecules are linked by O-H···O hydrogen bonds to form dimeric units, which are then further connected into infinite layers. wiley-vch.de

In boroxine adducts, various types of hydrogen bonds, including C-H···B, C-H···π, and N-H···π interactions, have been observed, creating complex three-dimensional networks. academicjournals.orgacademicjournals.org For instance, the crystal structure of a 7-azaindole (B17877) adduct of triphenylboroxine shows that the ligand is bonded not only through a B-N bond but also via an N-H···O hydrogen bond to an oxygen atom of the boroxine ring. clockss.orgresearchgate.net The presence and nature of these non-covalent interactions are influenced by the substituents on both the boroxine ring and the coordinating ligand. academicjournals.org

Theoretical and Computational Investigations of Trihydroxy Boroxine

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within trihydroxy boroxine (B1236090) are fundamental to understanding its chemical behavior. Computational chemistry has proven to be a powerful tool in exploring these aspects in detail.

Electron Delocalization within the Boroxine Ring

The boroxine ring, a six-membered ring of alternating boron and oxygen atoms, is isoelectronic with benzene. However, the extent of electron delocalization in the boroxine ring is a subject of considerable interest and investigation. Unlike the uniform delocalization in benzene, the π currents in boroxine are localized on the oxygen atoms. acs.org This localization is attributed to the highly polar nature of the B-O bonds, which results in very weak electron delocalization on the ring. dergipark.org.tr Computational studies using methods like coupled Hartree-Fock theory have been instrumental in mapping these current densities and revealing the localized nature of the π circulation. acs.org

Influence of Hydroxyl Groups on Electronic Properties

The hydroxyl (-OH) groups attached to the boron atoms significantly influence the electronic properties of the trihydroxy boroxine molecule. Computational studies have shown that these hydroxyl groups reduce the electron delocalization within the boroxine ring when compared to organoboroxines. This is because the boron atoms in this compound are less screened by valence electrons, leading to a distinct electronic profile. The presence of these hydroxyl groups also impacts the molecule's stability and reactivity in aqueous environments.

Thermodynamic Considerations of Boroxine Formation

The formation of this compound from boric acid is a dehydration reaction, and understanding its thermodynamics is key to controlling its synthesis.

Influence of Substituents on Equilibrium Constants

The nature of the substituent groups attached to the boron atoms can significantly affect the equilibrium of the boroxine formation reaction. Studies on various substituted boroxines have revealed clear electronic effects. Electron-donating groups tend to favor the formation of the boroxine ring, resulting in a larger equilibrium constant. clockss.org Conversely, electron-withdrawing groups make the boron atom more electrophilic, which can facilitate the reverse reaction (hydrolysis of the boroxine) and lead to a smaller equilibrium constant. clockss.orgwiley-vch.de For instance, in para-substituted phenylboronic acids, electron-withdrawing substituents accelerate the hydrolysis of the corresponding boroxines. clockss.org This influence of substituents on the equilibrium constant is a critical factor in the synthesis and stability of different boroxine derivatives.

Spectroscopic Simulations

Computational simulations of spectroscopic data are a powerful tool for understanding the electronic properties of molecules. For this compound, these simulations have been particularly important in interpreting experimental spectra and resolving discrepancies.

Computational NEXAFS Spectra Modeling (Transition Potential Approximation)

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a key technique for probing the unoccupied electronic states of a material. Computational modeling of NEXAFS spectra, particularly at the Boron (B) K-edge, provides a detailed picture of the electronic structure of boroxine-based materials. mdpi.comnih.govresearchgate.net The Transition Potential (TP) approximation, within the framework of Density Functional Theory (DFT-TP), is a commonly employed method for these simulations. mdpi.comnih.govresearchgate.netuni-freiburg.de This approach effectively includes the main relaxation effects that occur following the creation of a core-hole, which is crucial for accurately predicting K-shell excitations of light elements. mdpi.com

Theoretical B1s NEXAFS spectra of this compound have been calculated using the DFT-TP method. mdpi.com These simulations are instrumental in assigning the features observed in experimental spectra to specific electronic transitions. units.it For instance, in boroxine-based systems, calculated B1s NEXAFS spectra often show two primary structures of π(B–B) bonding and antibonding character. mdpi.com

However, the theoretical description of B1s core excitations in boronic systems presents a challenge, as static correlation effects need to be considered for accurate results. mdpi.com While DFT-TP provides good results generally, for boronic acid derivatives, multiconfigurational self-consistent field (MCSCF) approaches have shown better agreement with experimental B1s NEXAFS spectra by incorporating static correlation effects. researchgate.net

Resolution of Discrepancies Between Computational Models and Experimental Data

Discrepancies between computational models and experimental data are not uncommon and often lead to deeper insights. unibo.itnih.govnih.gov In the study of boroxine networks on gold (Au) surfaces, calculated NEXAFS spectra have shown differences from experimental ones, particularly in the position of the main resonance. mdpi.comnih.govresearchgate.net This mismatch suggests that the computational models may not fully capture the strong interaction between the 2D boroxine network and the gold substrate. mdpi.comnih.gov

Interestingly, for this compound as a model system, good agreement between measured and calculated B K-edge NEXAFS spectra has been achieved. mdpi.comnih.govresearchgate.net This success is attributed to the fact that in this compound, the boron atoms are less screened by valence electrons compared to boroxine networks with B-B linkages. mdpi.comnih.gov The resolution of this discrepancy has led to the hypothesis that the gold substrate may have a catalytic effect, promoting the weakening or breaking of B-B bonds in the network, a phenomenon not initially revealed by the calculations. mdpi.comnih.gov The process of validating computational models involves comparing simulated results with experimental data not used during the initial calibration, a fundamental step in developing reliable in-silico frameworks. unibo.it

Modeling of Intermolecular Interactions

Understanding how this compound interacts with other molecules and surfaces is crucial for its potential applications in nanotechnology and materials science. researchgate.netresearchgate.net Computational modeling plays a key role in elucidating these interactions at a molecular level.

Analysis of Substrate Interactions (e.g., Au Surfaces)

The interaction of boroxine-based materials with substrates like gold (Au(111)) has been a significant area of research. mdpi.comnih.govresearchgate.net Experimental synthesis of 2D boroxine frameworks has been achieved on Au(111) surfaces. mdpi.comresearchgate.netresearchgate.net Computational studies have investigated the role of the Au(111) supporting surface on the spectral features by comparing the calculated spectra of boroxine models in both free-standing and supported forms. mdpi.comnih.gov

The discrepancy between theoretical and experimental NEXAFS spectra for boroxine networks on Au(111) points towards a strong interaction with the substrate that is not fully accounted for in the initial models. mdpi.comnih.gov This has led to further investigations into the molecule-substrate interaction and its effect on the electronic properties. units.it For instance, the adsorption of a complex boroxine model on an Au(111) surface was modeled to understand the influence of the substrate. units.it The interaction between a boroxine group and the gold surface has been characterized, revealing the formation of hybrid substrate-molecular states at the interface. researchgate.net These findings highlight the importance of accurately modeling the substrate to understand the properties of adsorbed molecules. nih.govrsc.org

Role of Van der Waals Forces in Interfacial Phenomena

Van der Waals forces, though relatively weak compared to covalent or ionic bonds, are crucial in describing the interactions between molecules and at interfaces. wikipedia.orgbyjus.com These forces, which include London dispersion forces, are distance-dependent and arise from fluctuations in electron density. wikipedia.orgbyjus.com They are fundamental to a wide range of phenomena, including physical adsorption, surface tension, and the structure of molecular solids. wikipedia.orguomustansiriyah.edu.iqvt.edu

Reaction Mechanisms and Kinetics of Trihydroxy Boroxine Formation and Transformation

Mechanistic Pathways of Boronic Acid Condensation to Boroxine (B1236090)

The conversion of boronic acids into boroxines is a condensation reaction where three molecules of boronic acid combine to form a six-membered ring, releasing three molecules of water. researchgate.netclockss.org The mechanism proceeds through several key steps involving specific intermediates and transition states.

The initial step in the condensation of boronic acids to form a boroxine ring is the formation of a hydrogen-bonded dimer. rsc.orgresearchgate.net This self-assembly process is a crucial precursor to the subsequent covalent bond formation. mdpi.com Computational studies using Density Functional Theory (DFT) have shown that the formation of these hydrogen-bonded structures is the only exothermic step in the entire reaction pathway. researchgate.net This initial association brings the reactant molecules into close proximity and proper orientation for the subsequent condensation steps. mdpi.com For instance, in the on-surface synthesis of boroxine-based networks, boronic acid moieties first self-assemble through hydrogen bonds, forming precursor phases before covalent condensation occurs. rsc.org

Following the formation of hydrogen-bonded intermediates, the reaction proceeds through a series of transition states characterized by the formation of tetravalent boron species. rsc.orgresearchgate.net The Lewis acidic nature of the sp²-hybridized boron atom in a boronic acid allows it to accept an electron pair from an oxygen atom of an adjacent boronic acid molecule. rsc.orgresearchgate.netwiley-vch.de This interaction leads to a transition state where the boron atom becomes temporarily tetravalent. rsc.orgresearchgate.net This high-energy intermediate then relaxes by eliminating a molecule of water, forming a B-O-B linkage and resulting in a dimer. rsc.orgresearchgate.net This mechanism of forming a tetravalent transition state followed by dehydration repeats until the six-membered boroxine ring is complete. rsc.orgresearchgate.net The reactivity of the boronic acid, and thus the facility of forming these transition states, can be influenced by substituents on the organic group attached to the boron. rsc.org

Computational studies have consistently shown that the global reaction for the formation of boroxines from various aryl and aliphatic boronic acids is endothermic in both the gas phase and in solution. nih.govrsc.orgresearchgate.net This means the reaction requires an input of energy to proceed. However, the reaction is entropically favorable due to the release of three water molecules for every boroxine ring formed. researchgate.netclockss.org This positive entropy change can overcome the positive enthalpy change, especially at higher temperatures, driving the equilibrium towards the formation of the boroxine. researchgate.netclockss.org

For example, the formation of triphenylboroxine from phenylboronic acid in CDCl₃ is an enthalpically unfavorable process (ΔH > 0) but is driven by a positive entropy change (ΔS > 0). researchgate.net Computational investigations into the formation of trihydroxyboroxine (from boric acid) and other simple boroxines also predict the dehydration reaction to be endothermic. nih.gov

Reaction/ProcessEnthalpy Change (ΔH)Entropy Change (ΔS)Key Finding
H-Bonded Dimer Formation Exothermic (ΔH < 0)-This is the only exothermic step in the reaction pathway. researchgate.net
Global Boroxine Formation Endothermic (ΔH > 0)Favorable (ΔS > 0)The overall reaction is endothermic but driven by the release of three water molecules. researchgate.netrsc.org
Phenylboroxine Formation (in CDCl₃) +14.3 kJ mol⁻¹+37.8 J K⁻¹ mol⁻¹An example showing the endothermic but entropically driven nature of the reaction. researchgate.net
Aliphatic Boroxine Formation (in vacuo) Ranged from -2.9 to +12.2 kcal/mol-The enthalpy varies with the substituent (R group) on the boronic acid. nih.govacs.org

Transition States and Tetravalent Boron Species

Reversibility and Hydrolysis Mechanisms

The formation of trihydroxyboroxine is a reversible process, and the boroxine ring is susceptible to hydrolysis, which is the reverse reaction of condensation. researchgate.netclockss.org

The equilibrium between boronic acids and their corresponding boroxines is dynamic and influenced by several factors:

Water Concentration : This is the most critical factor. The removal of water drives the equilibrium toward the boroxine, while the addition of water promotes hydrolysis back to the boronic acid. researchgate.netrsc.org This principle is often exploited in synthesis, where azeotropic distillation or drying agents are used to favor boroxine formation. nih.gov

Electronic Effects : The electronic nature of the substituent on the boronic acid plays a significant role. Electron-donating groups on the aryl ring of a boronic acid tend to favor boroxine formation. researchgate.netclockss.org Conversely, electron-withdrawing groups increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by water and thus accelerating hydrolysis. wiley-vch.de This results in a smaller equilibrium constant for boroxines with electron-withdrawing substituents. wiley-vch.de

Steric Effects : Bulky substituents near the boronic acid group can sterically hinder the approach of water molecules, thereby slowing down hydrolysis and providing enhanced stability to the boroxine ring. researchgate.net

Solvent : The equilibrium position can depend on the solvent used. For instance, the equilibrium constant for phenylboroxine formation is significantly different in CDCl₃ compared to THF-d₈. researchgate.net

Both water partial pressure and temperature are key parameters for controlling the condensation-hydrolysis equilibrium. clockss.orgrsc.org

Water Partial Pressure (pH₂O) : The rate of hydrolysis is directly related to the partial pressure of water in the system. In situ studies using near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS) on 2D boroxine frameworks have shown that increasing the water partial pressure shifts the equilibrium towards the reactant monomers (boronic acids). rsc.org For a given temperature, there is a threshold pH₂O at which hydrolysis becomes the dominant reaction. rsc.org Conversely, in a vacuum or under conditions where water is actively removed, the reverse reaction (hydrolysis) is inhibited, and the dehydration to form the boroxine is considered essentially irreversible. researchgate.net

Temperature : Increasing the temperature generally favors the formation of boroxine. researchgate.net Since the reaction is endothermic but entropically driven, higher temperatures make the TΔS term more significant, favoring the products (boroxine and water). researchgate.netclockss.org However, the influence of temperature is coupled with the presence of water. At a higher temperature, a higher partial pressure of water is required to induce hydrolysis compared to lower temperatures. rsc.org For example, under typical conditions for 2D covalent organic framework (COF) growth (T = 393 K), a pH₂O of approximately 0.5 mbar is needed to shift the equilibrium towards the reactants, whereas at 300 K, hydrolysis is observed at a much lower pressure of 7 × 10⁻³ mbar. rsc.org

Influence of Water Partial Pressure and Temperature

Kinetics of Boroxine Ring Formation and Exchange

The B-O bonds within the boroxine ring are classified as dynamic covalent bonds (DCBs). rsc.orgmdpi.com This means they can undergo reversible breaking and reformation in response to an external stimulus like heat, allowing the molecular network to rearrange. rsc.orgmdpi.com This dynamic nature facilitates exchange reactions, or reshuffling, between different boroxine molecules. For instance, when two different homo-boroxines are mixed in a solution, a fast reshuffling occurs to form a statistical mixture of products. semanticscholar.org The activation energy (Ea) for this boroxine exchange reaction in solution has been determined to be approximately 81.6 kJ/mol. semanticscholar.org This dynamic covalent bond exchange is a key feature that allows boroxine-containing polymers (vitrimers) to be reprocessed and reshaped. rsc.orgsemanticscholar.org

Conventional boroxines, such as triphenylboroxine, are known for their hydrolytic instability, which limits their application in aqueous media. researchgate.net The dynamic covalent bond exchange in these conventional systems typically requires non-aqueous conditions, such as heating in a toluene (B28343) solution at 60°C for several hours, to proceed effectively. researchgate.net

Recent research has led to the development of water-stable boroxine structures, which exhibit markedly different kinetic behavior. researchgate.net These novel boroxines, for example, are derived from 2-hydroxyphenylboronic acid. In a remarkable contrast to their conventional counterparts, these water-stable boroxines can exist in aqueous solutions and possess dynamic B-O bonds that are compatible with water. researchgate.net Their dynamic covalent bond exchange can occur rapidly at room temperature in aqueous conditions. researchgate.net The presence of water is, in fact, essential for the stability of these specific trimer structures; they revert to dimers in the absence of water. researchgate.net

The strategy for enhancing stability often involves structural modifications. For instance, creating nitrogen-coordinating cyclic boronic diesters can improve hydrolytic stability due to the formation of an internal N→B dative bond. sci-hub.se This stabilization, however, also affects the kinetics of dynamic exchange. Vitrimers based on these stabilized NCB (nitrogen-coordinating cyclic boronic) linkages show a significantly higher activation energy for transesterification (Ea = 130.0-138.4 kJ/mol) compared to vitrimers based on conventional boroxine linkages (Ea = 79.5 kJ/mol). sci-hub.se This indicates that while stability is enhanced, the energy barrier for the dynamic bond exchange is also increased.

Table 1: Comparative Activation Energies for Dynamic Bond Exchange

Dynamic Linkage Type Activation Energy (Ea) Reference
Conventional Boroxine 79.5 kJ/mol sci-hub.se
Boroxine Reshuffling (in solution) 81.6 kJ/mol semanticscholar.org
Nitrogen-Coordinating Boronic Diester (NCB) 130.0 - 138.4 kJ/mol sci-hub.se
Conventional Boronic Ester 76.7 kJ/mol sci-hub.se

Reactivity of Trihydroxy Boroxine and Boroxine Derivatives

Lewis Acidity of the Boroxine (B1236090) Core

The boroxine ring, a six-membered heterocycle of alternating boron and oxygen atoms, is a fundamental structural motif. wikipedia.org The boron atoms within this ring possess an empty p-orbital, rendering them electron-deficient and thus Lewis acidic. researchgate.netclockss.org This inherent Lewis acidity dictates much of the reactivity of boroxines, particularly their interactions with electron-donating species. researchgate.netnii.ac.jp

Interactions with Lewis Bases (e.g., N-donor Ligands)

The Lewis acidic boron atoms in the boroxine core readily interact with Lewis bases, especially nitrogen-donor ligands like amines and pyrazoles. researchgate.netacademicjournals.org This interaction leads to the formation of dative B←N bonds, creating stable boroxine-amine adducts. researchgate.netnih.gov The formation of these adducts can be achieved under mild conditions, including mechanochemically-induced reactions. nih.govresearchgate.netresearchgate.net

Studies have explored the interaction of boroxines with a variety of N-donor ligands, including pyridine (B92270), 4-dimethylaminopyridine (B28879) (DMAP), 1H-pyrazole, piperidine, 1,4-diazabicyclo[2.2.2]octane (DABCO), and hexamethylenetetramine (hmt). nih.govresearchgate.netlookchem.com The strength and nature of these interactions can be influenced by factors such as the basicity of the amine. nih.govresearchgate.net In some cases, such as with the 7-azaindole (B17877) adduct of triphenylboroxine, hydrogen bonding between the ligand and a boroxine oxygen atom can occur alongside the B-N dative bond. clockss.orgnii.ac.jp

Formation of Dative Bond Adducts: Stoichiometry and Stability

Boroxines typically form 1:1 adducts with N-donor ligands, as this is thermodynamically favored due to the relief of ring strain. academicjournals.orgacademicjournals.org However, adducts with 1:2 and even 1:3 stoichiometries of boroxine to N-donor ligand have been reported, though they are less common. academicjournals.orglookchem.comacademicjournals.org The stoichiometry of the resulting adduct can be controlled by the structure of the amine and the molar ratio of the reactants used in the synthesis. nih.govresearchgate.net For instance, triphenylboroxine has been shown to form a 1:2 adduct with hexamethylenetetramine (hmt), while in another structure, hmt acts as a bridging ligand between two triphenylboroxine rings. lookchem.com

The formation of these dative bond adducts is generally an enthalpically favorable process. nii.ac.jpresearchgate.net The stability of these adducts can be significant, but the B-N bond is often labile in solution, leading to reversible formation and dissociation. clockss.orgnii.ac.jplookchem.com Variable temperature NMR experiments have been used to study the dynamics of this association-dissociation process. For example, the activation energy for the process between 7-azaindole and triphenylboroxine was determined to be 34 kJ/mol. clockss.orgnii.ac.jp

Structural Changes upon Adduct Formation (Hybridization, Bond Angles, Bond Distances)

The formation of a dative bond with a Lewis base induces significant structural changes within the boroxine core. clockss.orgnii.ac.jp Upon coordination, the boron atom involved in the B-N bond changes its hybridization from sp² (trigonal planar) to sp³ (tetrahedral). academicjournals.orgacademicjournals.orgtdl.org This change in geometry is accompanied by alterations in bond angles and bond lengths.

In the unadducted, planar boroxine ring, the bond angles are typically close to 120°. clockss.orgnii.ac.jp When an adduct is formed, the O-B-O bond angle at the coordinated boron atom decreases. For example, in a pyrazole (B372694) adduct of phenylboroxine, the O1-B2-O2 angle was found to decrease by 5.7° to 110.6°. tdl.org Concurrently, the bond lengths involving the coordinated boron atom increase. The B-O bonds within the boroxine ring and the B-C bond (for arylboroxines) are elongated at the site of coordination compared to the uncoordinated boron centers. academicjournals.orgacademicjournals.org For instance, in one adduct, the B-O bond lengths at the sp³ boron were 1.468(20) Å and 1.456(23) Å, while those at the sp² borons were in the range of 1.347(22) to 1.399(21) Å. academicjournals.orgacademicjournals.org Similarly, the B-C bond length increased from ~1.54 Å to 1.595(25) Å upon adduct formation. academicjournals.org These structural modifications highlight the electronic and steric consequences of Lewis base coordination. tdl.org

Table 1: Comparison of Structural Parameters in Unadducted vs. Adducted Boroxine (Exemplary Data)
ParameterUnadducted Boroxine (Typical)Adducted Boroxine (at Coordinated Boron)Reference
Boron Hybridizationsp²sp³ academicjournals.orgacademicjournals.org
Geometry at BoronTrigonal PlanarTetrahedral academicjournals.orgacademicjournals.org
Ring O-B-O Angle~120°~111° tdl.org
B-O Bond Length (in ring)~1.35-1.40 Å~1.45-1.47 Å academicjournals.orgacademicjournals.org
B-C Bond Length (Arylboroxine)~1.54 Å~1.60 Å academicjournals.org

Influence of Electron-Withdrawing and -Donating Groups on Lewis Acidity

The Lewis acidity of the boroxine core can be modulated by the electronic properties of the substituents attached to the boron atoms. rsc.orglibretexts.orglibretexts.org Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density at the boron centers, thereby influencing their ability to accept an electron pair. libretexts.orglibretexts.orgsolubilityofthings.comreddit.com

Electron-Withdrawing Groups (EWGs): Substituents like fluoro (F), trifluoromethyl (CF₃), and nitro (NO₂) groups increase the Lewis acidity of the boroxine. solubilityofthings.commdpi.com By pulling electron density away from the boron atoms, EWGs make them more electron-deficient and thus stronger Lewis acids. libretexts.orglibretexts.org This enhanced acidity can lead to more stable adducts with Lewis bases. nii.ac.jp For example, fluorinated phenylboronic compounds exhibit increased acidity, which is crucial for their interactions. mdpi.com The position of the substituent is also important; for instance, an EWG in the ortho or para position of a phenyl ring has a more significant effect than one in the meta position due to resonance effects. rsc.org

Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methyl (CH₃) or methoxy (B1213986) (OCH₃) decrease the Lewis acidity of the boroxine core. researchgate.net These groups push electron density towards the boron atoms, making them less electron-deficient and weaker Lewis acids. libretexts.orglibretexts.orgreddit.com This reduced acidity can weaken interactions with Lewis bases and can also stabilize the boroxine against hydrolysis. researchgate.net

The influence of these substituents on Lewis acidity is a key factor in designing boroxine-based systems for specific applications, such as catalysis or molecular recognition. rsc.org

Derivatization Chemistry from Trihydroxy Boroxine

This compound serves as a precursor for various boroxine derivatives. A primary route for its derivatization is through reactions involving its hydroxyl groups.

Esterification Reactions to Form Trisorganyloxy Boroxines

Trisorganyloxy boroxines, also known as alkoxy- or aryloxy-boroxines, are esterified derivatives of this compound. dergipark.org.tr These compounds can be synthesized through several methods, with a common approach being the reaction of this compound's precursors with alcohols. A key reaction is the transesterification of an existing alkoxyboroxine, such as trimethoxy boroxine, with a different alcohol (alkyl or aryl) to yield the desired trisorganyloxy boroxine. dergipark.org.tr Another established method involves the direct reaction of boric oxide (B₂O₃) with a trialkyl or triaryl borate (B1201080), B(OR)₃. google.com This reaction's efficiency has been improved, reducing reaction times significantly. google.com

These esterification reactions are versatile, allowing for the synthesis of a wide range of trisorganyloxy boroxines with various organic groups. dergipark.org.trsmolecule.com The resulting compounds are often colorless, hygroscopic liquids, although solid forms can be achieved by incorporating specific organic groups. dergipark.org.tr It is important to control reaction conditions, as the presence of water can lead to hydrolysis of the product. dergipark.org.tr

Trans-esterification for Alkyl-olysis and Aryloxy Boroxine Synthesis

Trisorganyloxy boroxines, which are esterified forms of trihydroxyboroxine, are significant precursors for a variety of other boroxine derivatives. dergipark.org.tr Among these, trimethoxy boroxine is particularly important as a starting material. dergipark.org.tr It readily undergoes trans-esterification reactions with various alkyl or aryl alcohols. This process, a type of alkyl-olysis, allows for the synthesis of a wide range of alkyl- and aryloxy boroxines by exchanging the methoxy groups for other alkoxy or aryloxy groups. dergipark.org.tr

The synthesis of these boroxine derivatives often involves reacting the corresponding boronic acids with an alcohol, but the direct trans-esterification of an existing alkoxy boroxine is a common and efficient strategy. dergipark.org.tr For instance, trimethoxy boroxine can be prepared from boric acid and trimethyl borate. dergipark.org.tr This product can then be reacted with a desired alcohol (R-OH) to yield a new boroxine (R-O-BO)₃, with methanol (B129727) as a byproduct.

A significant challenge in these syntheses is the removal of condensation by-products like water or methanol, which can hydrolyze the newly formed boroxine back to its starting materials. dergipark.org.tr To drive the equilibrium towards the product, azeotropic distillation setups, often incorporating a Dean-Stark apparatus, are employed to effectively remove these by-products from the reaction mixture. dergipark.org.tr The general method for preparing hydrocarbonoxy boroxines involves reacting boric oxide with a borate ester, B(OR)₃, in the presence of a specific amount of water, which significantly reduces reaction times. google.com

Transformations to Other Boron-Containing Compounds (e.g., Borinates)

The reactivity of the boroxine ring allows for its transformation into other classes of organoboron compounds. The reaction of boroxine derivatives with various chlorides has been studied, revealing pathways to different boron-containing products. For example, the reaction of triphenylboroxine with reagents like anhydrous aluminum chloride or phosphorus pentachloride can cleave the B-C bonds, forming benzene. acs.org When treated with copper(II) chloride, triphenylboroxine yields chlorobenzene (B131634), along with minor amounts of boron trichloride (B1173362) and hydrogen chloride. acs.org

These reactions contrast with those of alkylboroxines, which under similar conditions can yield compounds with the formula RBCl₂. acs.org The reaction of trimethoxyboroxine (B89493) with aluminum chloride or phosphorus pentachloride under reduced pressure primarily produces trimethoxyborane. acs.org While the direct, high-yield conversion of boroxines to borinates is not a primary reaction pathway, the cleavage and rearrangement reactions they undergo demonstrate their utility as precursors for various organoboron species. In the context of cross-coupling reactions, alkylboranes have been compared mechanistically with alkylborinates, indicating the distinct reactivity of these compound classes. rsc.org

Reactions in Organic Synthesis Contexts

Boroxines have emerged as a valuable class of reagents in organic synthesis, often serving as practical alternatives to the more commonly used boronic acids. nih.govclockss.org Their unique properties and reactivity have been harnessed in a variety of synthetic transformations.

Role as a Reagent or Intermediate

Trihydroxyboroxine and its derivatives are utilized as reagents to facilitate a range of chemical reactions, contributing to the assembly of complex organic molecules. lookchem.com A key aspect of their chemistry is the equilibrium between boronic acids and their corresponding boroxines, which is typically controlled by the removal or addition of water. clockss.orgresearchgate.net This reversible trimerization means that boroxines often act as stable, crystalline surrogates for boronic acids, which can be difficult to purify and handle. clockss.org Using a boroxine allows for the precise measurement of the organoboron reagent, as the boronic acid form can gradually dehydrate to the boroxine upon storage. clockss.org

The Lewis acidic character of the boron atoms in the boroxine ring is a fundamental property that influences their reactivity. clockss.orgresearchgate.net They have been investigated for their ability to interact with anions and have been incorporated into more complex molecular architectures, such as chiral ferrocenylboroxines and covalent organic frameworks (COFs). clockss.orgresearchgate.net This versatility makes boroxines not just simple reagents but also key building blocks for advanced materials. lookchem.com

Boroxine-Based Suzuki-Miyaura Coupling Investigations

Boroxines are effective coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govlibretexts.orgresearchgate.net Alkyl- and arylboroxines are in equilibrium with their monomeric boronic acid counterparts, and both species can potentially participate in the catalytic cycle. researchgate.net This equilibrium can sometimes complicate the determination of the exact concentration of the active species, occasionally requiring the use of excess reagent to ensure the reaction goes to completion. researchgate.net

There has been debate regarding whether boroxines are more or less reactive than boronic acids in the crucial transmetalation step with the palladium(II) complex. rsc.org However, their use is widespread, and they are considered effective alternatives to boronic acids for these couplings. nih.gov

A practical application is the use of trimethylboroxine (B150302) as a methylating agent for aryl halides via the Suzuki-Miyaura reaction. researchgate.netsigmaaldrich.com This provides a reliable method for introducing methyl groups onto aromatic rings. Similarly, triphenylboroxine can be used to transfer phenyl groups. nih.gov The choice between using a boronic acid or its corresponding boroxine can depend on factors like stability, ease of handling, and the specific reaction conditions. yonedalabs.com Commercial samples of boronic acids often contain quantities of the corresponding boroxine, which can be converted to other useful reagents like organotrifluoroborate salts. rsc.org

Table 1: Research Findings on Boroxine Reactivity

Section Key Finding Description Reference(s)
6.2.2 Trans-esterification Trimethoxy boroxine is a key intermediate for synthesizing other alkyl- and aryloxy boroxines via trans-esterification with alcohols. dergipark.org.tr
6.2.2 Synthesis Conditions Azeotropic distillation using a Dean-Stark apparatus is crucial to remove by-products like water or methanol and drive the reaction equilibrium. dergipark.org.tr
6.2.3 Transformation Reactions Arylboroxines react with metal chlorides like CuCl₂ to yield products from B-C bond cleavage, such as chlorobenzene from triphenylboroxine. acs.org
6.3.1 Reagent/Intermediate Boroxines serve as stable, crystalline, and easily weighable surrogates for boronic acids in organic synthesis. clockss.org
6.3.1 Reversible Formation The equilibrium between boronic acids and boroxines is reversible and controlled by the presence or absence of water. clockss.orgresearchgate.net
6.3.2 Suzuki-Miyaura Coupling Boroxines are effective coupling partners in Suzuki-Miyaura reactions, existing in equilibrium with the active boronic acid species. nih.govresearchgate.net

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 139461 nih.govnih.govuni.lu
Boroxine 6327462 nih.gov
Trimethoxy boroxine 66880 fishersci.com
Trimethyl boroxine 574072 fishersci.canih.gov
Triphenyl boroxine 72595 fishersci.canih.gov
Boronic acid 643969
Benzene 241
Chlorobenzene 7964
Boron trichloride 6327255

Dynamic Covalent Chemistry and Self Assembly of Boroxine Based Systems

Design Principles for Dynamic Covalent Networks

Dynamic covalent networks (DCvNs) are a class of materials that merge the robustness of covalently cross-linked polymers with the adaptability of physically linked systems. acs.org The design of these networks using boroxine (B1236090) chemistry hinges on the principle of reversible bond formation, which can be controlled by external stimuli. acs.orgnih.gov

The cornerstone of boroxine-based dynamic systems is the reversible nature of the boron-oxygen (B-O) bond. researchgate.netresearchgate.net This bond can break and reform under equilibrium conditions, a process central to dynamic covalent chemistry. nih.gov The self-condensation of three boronic acid molecules to form the six-membered boroxine ring is a reversible reaction, releasing three water molecules in the process. researchgate.net This equilibrium between the boroxine ring and its constituent boronic acids can be manipulated, allowing the material's components to assemble and disassemble. researchgate.netresearchgate.net This dynamic character enables stress relaxation and material flow through bond exchange, providing a pathway to engineer functional polymer networks. acs.org The combination of high thermodynamic stability and kinetic tunability makes the B-O bond particularly effective for constructing these advanced materials. researchgate.netsci-hub.se

The dynamic equilibrium of boroxine formation is highly responsive to external stimuli, particularly humidity and temperature. ulb.ac.be The presence of water can shift the equilibrium from the boroxine ring back to the boronic acid precursors, a process known as hydrolysis. researchgate.netresearchgate.net Conversely, removing water, often through heating, promotes the condensation reaction to reform the boroxine ring. researchgate.net

This responsiveness is a key design feature for creating smart materials. For instance, dynamic boroxine bonds can be activated by humidity levels above 40% RH or by thermal activation at temperatures ranging from 80–120°C. Some systems are designed to be multiresponsive, reacting to both humidity and heat. ulb.ac.be At high temperatures (e.g., >70°C), B-O boroxine bonds can undergo exchange reactions, facilitating rapid stress dissipation and enabling the material to be reprocessed. ulb.ac.be This allows for the creation of materials whose mechanical properties can be modulated from rigid to flexible simply by controlling the ambient humidity. ulb.ac.beresearchgate.net

Utilizing Reversible B-O Bond Formation

Formation of Self-Healing Architectures

The reversible nature of the B-O bond in boroxine is the foundation for creating materials with intrinsic self-healing capabilities. When a polymeric material cross-linked with boroxine units is damaged, the dynamic bonds can break and reform across the fracture interface, restoring the network's integrity. rsc.orgmdpi.com

In polymeric systems, boroxine rings act as dynamic cross-links. The mechanism of self-healing relies on the water-driven dynamic equilibrium between boroxine and boronic acid. researchgate.netulb.ac.be When the material is fractured, the polymer chains at the damaged site can move and rearrange. The reversible B-O bonds allow the network to be re-formed, leading to healing. rsc.org

Covalent Organic Frameworks (COFs) Based on Boroxine Linkages

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with highly ordered structures. researchgate.net Boroxine linkages, formed by the self-condensation of boronic acid building blocks, were used in the synthesis of the very first COFs. researchgate.netmdpi.com The ability to form these frameworks relies heavily on the principles of dynamic covalent chemistry.

A critical requirement for the formation of highly ordered, crystalline COFs is the reversibility of the linkage-forming reaction. mdpi.comrsc.org Irreversible reactions can quickly lead to the formation of amorphous, disordered polymer networks. In contrast, reversible bond formation allows for "error-correction" during the crystallization process. rsc.org If defects or misconnections occur, they can be reversed, allowing the system to anneal into a more thermodynamically stable, crystalline state.

The reversible dehydration-condensation reaction of boronic acids to form boroxine rings provides this necessary error-correction mechanism. researchgate.netrsc.org Several strategies are employed to optimize crystallinity:

Stimulus Control: Introducing water vapor during the reaction can facilitate the reversible hydrolysis and condensation, promoting the thermodynamically controlled growth of a crystalline framework. researchgate.net

Solvent Systems: The choice of solvent is crucial. Using specific solvent combinations can create homogeneous growth conditions, preventing the premature precipitation of oligomers and allowing for the formation of higher-quality crystals. rsc.org Colloidal stabilization in the presence of electron-donating solvents has been shown to produce single-crystalline boroxine-linked COFs. chemrxiv.orgacs.org

Monomer Design: The careful selection of rigid and symmetric building blocks (monomers) helps to direct the formation of a periodic and ordered network structure. rsc.org

By leveraging the dynamic and reversible nature of the boroxine linkage, researchers can overcome the challenges of crystallization in covalent systems to produce highly ordered and porous materials. researchgate.netrsc.org

Boroxine-Ring-Based Porous Networks

The formation of porous materials through the self-assembly of molecular building blocks is a cornerstone of modern materials science. Among these, networks based on the boroxine ring, a six-membered heterocycle of alternating boron and oxygen atoms (B₃O₃), have emerged as a significant class of porous materials known as Covalent Organic Frameworks (COFs). clockss.orgwikipedia.org These materials are constructed from non-metallic building blocks joined by strong covalent bonds, resulting in lightweight, thermally stable, and permanently porous structures. clockss.org The development of boroxine-based COFs, first reported in 2005, marked a new direction in the field of porous materials. clockss.orgwikipedia.org

The synthesis of these networks relies on the principles of dynamic covalent chemistry (DCC). nih.govresearchgate.net The key reaction is the reversible self-condensation of boronic acids, where three boronic acid groups converge to form a planar boroxine ring, eliminating three molecules of water in the process. wikipedia.orgresearchgate.net The dynamic and reversible nature of this boroxine formation allows for "error checking" and "proof-reading" during the polymerization process. nih.gov This self-correction mechanism enables the formation of highly crystalline and ordered structures, which is a defining characteristic of COFs, distinguishing them from amorphous porous polymers. nih.govrsc.org

The archetypal example of a boroxine-linked COF is COF-1, which was synthesized through the solvothermal self-condensation of 1,4-benzenediboronic acid (BDBA). wikipedia.org The structure of COF-1 consists of phenyl rings linked by boroxine rings, forming a 2D layered graphitic-like structure with defined pore sizes. wikipedia.orgmdpi.com These 2D layers are held together by van der Waals interactions. rsc.org The properties of these materials, such as pore size and functionality, can be systematically varied by modifying the organic building blocks. clockss.org

Research has also explored the creation of COFs with dual linkages to develop multifunctional materials. oaepublish.com For instance, porous networks have been constructed that incorporate both reversible boroxine rings and hydrazone bonds through the co-condensation of different monomers. oaepublish.com Such dual-linkage COFs can possess distinct properties, such as combining acidic (boroxine ring) and basic (imine group) sites within the same framework. nih.gov

The synthesis of boroxine-based networks is not limited to bulk methods. On-surface synthesis has been demonstrated as a viable bottom-up approach for creating atomically precise, single layers of 2D boroxine polymers on solid substrates, typically under ultrahigh vacuum conditions. mdpi.comrsc.org This method allows for the direct fabrication of functional surfaces with tailored chemistry and morphology. mdpi.com

Research Findings on Boroxine-Based Porous Networks

Detailed studies have characterized the structural and physical properties of various boroxine-based porous networks. The table below summarizes key data for representative frameworks.

FrameworkPrecursor(s)Linkage TypePore Size (Å)BET Surface Area (m²/g)Thermal Stability (°C)
COF-1 1,4-Benzenediboronic acidBoroxine7711Up to 500-600
ADPB-COF (4'-amino-5'-(4-(2,2-dioxan-1,3-dioxan-5-yl)phenyl)-[1,1':3',1'-teroxan]-5-yl) boronic acidBoroxine & ImineMicroporousHighNot specified
BNOF-1 4-Pyridine boronic acidBoroxine & Dative B←N4.5 - 9.01345Not specified

Table 1: Properties of selected boroxine-ring-based porous networks. Data compiled from multiple sources. wikipedia.orgmdpi.comoaepublish.comrsc.org

The formation of these networks is an endothermic process. rsc.org For example, the formation of the boroxine polymer from non-substituted BDBA has an enthalpy of ~1 eV and occurs at around 210 °C. rsc.org The stability and reactivity can be influenced by substituents on the precursor molecules. rsc.org Furthermore, computational studies using density functional theory (DFT) have been employed to analyze the electronic and mechanical properties of 2D boroxine-linked COFs, revealing them to be semiconductors with controllable band gaps. rsc.org These studies also show that while hexagonal pores are expected from the symmetry of the boroxine ring, defects such as pentagonal and heptagonal pores can also form with only slight geometrical distortions. rsc.org

Interactions and Catalytic Roles of Boroxine Structures

Catalytic Activity in Surface Chemistry

The interaction of boroxine (B1236090) structures with surfaces, especially metallic ones, can lead to significant catalytic phenomena. These interactions are crucial in heterogeneous catalysis, where the surface plays a direct role in the catalytic cycle.

The catalytic activity of a surface can induce the weakening and even the cleavage of bonds within adsorbed molecules. Research on boroxine-based networks on gold substrates indicates that the metallic surface has a pronounced catalytic effect. fishersci.com Computational studies of two-dimensional boroxine networks on a gold surface suggest that the substrate actively promotes the weakening or breaking of B-B bonds within the network. nih.govresearchgate.net This interaction highlights the ability of a metallic substrate to activate the boroxine structure, a key step in many catalytic processes. In heterogeneous catalysis, the adsorption of reactants onto a catalyst surface can weaken their internal chemical bonds, thereby lowering the activation energy for a reaction. wikipedia.org The surface achieves this by creating new, albeit weaker, bonds with the adsorbed species, which makes the original bonds more susceptible to breaking. wikipedia.orguni.lu This principle is fundamental to processes like hydrogenation on metal catalysts, where the strong H-H bond is broken upon adsorption, making the hydrogen atoms significantly more reactive. wikipedia.org

The electronic properties of boroxine structures are central to their catalytic behavior. In trihydroxyboroxine, the boron atoms are observed to be less screened by valence electrons when compared to other boroxine network models. nih.gov This reduced electron screening implies a higher effective nuclear charge at the boron centers, enhancing their Lewis acidity and, consequently, their catalytic potential. The electron density within the boroxine ring is highly sensitive to the nature of its substituents, which can modulate the catalyst's activity. ontosight.ai

The introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic environment of the catalyst. For instance, the high electron-withdrawing nature of certain substituents can reduce the pπ-pπ bonding between oxygen and boron atoms, leading to "harder" and more strongly Lewis acidic boron sites. nih.gov This modulation of Lewis acidity is a critical factor in catalytic enhancement. rsc.org Polarization of reactant molecules induced by their interaction with the catalyst surface can also lower the activation energy of a reaction by weakening specific bonds. nih.gov This effect is achieved by rearranging the electron density within the molecule, facilitating the breaking of old bonds and the formation of new ones. nih.govnih.gov

Substrate-Induced Bond Weakening and Breaking

Boroxine-Mediated Reactions

Boroxine and its derivatives are known to act as key components in various catalytic systems, most notably in polymerization processes where they often function as cocatalysts.

Boroxines have been identified as effective cocatalysts in the polymerization of olefins, particularly when used with metallocene-based single-site catalysts. nih.gov In these systems, boroxines can play a role in activating the primary polymerization catalyst. fishersci.ca For example, trimethoxyboroxine (B89493) has been cited for its use as a cocatalyst in preparing catalysts for alkene polymerization. nih.gov Organoboron compounds, in general, are utilized as cocatalysts in various polymerization methods, including metal-catalyzed olefin polymerization. fishersci.fi

The mechanism often involves the boroxine acting as a Lewis acid, which can interact with and activate the transition metal catalyst. Cationic polymerization, for instance, is typically initiated by acids, and Lewis acids like boron trifluoride are common initiators. libretexts.org While not a direct analogue, the principle of a boron-based Lewis acid activating a polymerization process is well-established. Boron-containing aluminoxanes have also been prepared to serve as cocatalysts for olefin polymerization. epa.gov Furthermore, boronic acid-boroxine interconversions have been utilized in creating reversible star assemblies of polyolefins, demonstrating a dynamic role in polymer architecture. uni.lu In ring-opening copolymerizations, boron-containing anhydrides, which exist in equilibrium with their boroxine form, can be copolymerized with epoxides to create functional polyesters. nih.gov

Q & A

Q. What are the optimal synthetic routes for trihydroxy boroxine, and how do reaction conditions influence product purity and yield?

this compound is synthesized via dehydration of boric acid derivatives (e.g., phenylboronic acid) under controlled humidity and temperature. Key parameters include:

  • Catalyst selection : Acidic or basic catalysts (e.g., HCl or NaOH) regulate cyclization efficiency.
  • Solvent systems : Anhydrous solvents (e.g., toluene) minimize side reactions.
  • Purification : Recrystallization or vacuum sublimation removes unreacted monomers . Yield optimization requires balancing stoichiometric ratios (e.g., 1:3 boronic acid to water) and reaction time (typically 12-24 hours).

Q. Which spectroscopic techniques are most effective for characterizing the coordination environment of boron in this compound?

  • NEXAFS spectroscopy at the B K-edge (192–210 eV) distinguishes between trigonal (sp²) and tetrahedral (sp³) boron coordination. For example, s-polarized spectra highlight in-plane σ* resonances, while p-polarization detects out-of-plane π* interactions .
  • XPS : B 1s binding energy shifts (~192 eV for B–O bonds) confirm oxidation states and hybridization .
  • FTIR : B–O–B stretching modes (680–720 cm⁻¹) and O–H vibrations (3200–3600 cm⁻¹) validate structural integrity .

Advanced Research Questions

Q. How can discrepancies between computational models and experimental NEXAFS spectra of this compound frameworks be resolved?

Discrepancies often arise from substrate interactions (e.g., Au surfaces) or incomplete DFT parameterization. Methodological solutions include:

  • Hybrid DFT functionals (e.g., B3LYP-D3) to account for van der Waals forces at boroxine-metal interfaces.
  • Cluster models : Simulate larger molecular fragments to capture substrate-induced charge delocalization (e.g., hybridization with Au 5d orbitals) .
  • Experimental validation : Compare computed spectra with s-/p-polarized NEXAFS data to refine orbital occupancy assumptions .

Q. What methodologies assess the electronic interaction between this compound and metallic substrates in 2D frameworks?

  • STM/STS : Resolve frontier molecular orbitals (e.g., LUMO at −1.5 eV vs. Fermi level) and charge transfer dynamics at the boroxine-Au(111) interface .
  • RAES (Resonant Auger Electron Spectroscopy) : Track ultrafast electron delocalization (<100 fs) via O 1s core-excited states .
  • DFT+U simulations : Quantify work function changes (ΔΦ ≈ 0.3–0.5 eV) induced by boroxine adsorption .

Q. How can this compound be integrated into dynamic covalent networks for self-healing materials?

  • Dynamic boroxine bonds : Utilize reversible B–O bond formation under humidity (RH > 40%) or thermal activation (80–120°C).
  • Co-monomer design : Combine with epoxy resins or thiols to enhance mechanical resilience (e.g., tensile strength >10 MPa) .
  • In situ FTIR : Monitor bond reversibility via B–O–B peak intensity recovery after stress .

Data Contradiction Analysis

Q. Why do some studies report conflicting thermal stability values for boroxine-based COFs?

Variations arise from synthesis protocols:

  • Crystallinity : Highly ordered COF-5 (e.g., staggered vs. eclipsed layers) withstands 500–600°C, while amorphous networks degrade at 300°C .
  • Crosslinking density : Boroxine rings with higher crosslinker ratios (e.g., 2:1 vs. 1:1 monomer-to-linker) improve thermal resistance .
  • Analytical methods : TGA under N₂ vs. air alters decomposition profiles (ΔT ≈ 50°C) .

Methodological Resources

  • Synthesis protocols : Ref .
  • Spectroscopic parameters : Ref .
  • Computational frameworks : Ref .

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